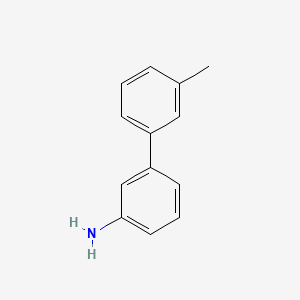

3-(3-Methylphenyl)aniline

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(3-methylphenyl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N/c1-10-4-2-5-11(8-10)12-6-3-7-13(14)9-12/h2-9H,14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGBRHNWAPXUJRL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=CC(=CC=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 3 3 Methylphenyl Aniline and Its Derivatives

Catalytic Cross-Coupling Strategies for C-N Bond Formation

Transition-metal catalysis has revolutionized the formation of C-N bonds, providing direct and efficient pathways to N-aryl amines. researchgate.net These reactions, which involve the coupling of an amine with an aryl halide or pseudohalide, have become the most versatile and widely used methods for synthesizing compounds like 3-(3-Methylphenyl)aniline. researchgate.netresearchgate.net

Palladium-catalyzed C-N cross-coupling, particularly the Buchwald-Hartwig amination, stands as a cornerstone of modern synthetic chemistry for constructing arylamine derivatives. researchgate.net This reaction typically involves the coupling of an aryl halide (e.g., 3-bromotoluene) with an amine (e.g., 3-aminoaniline) or vice versa, in the presence of a palladium catalyst and a base. The catalytic cycle is generally understood to involve oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by the base to form a palladium amido complex, and finally, reductive elimination to yield the desired diarylamine and regenerate the Pd(0) catalyst.

The choice of ligand is critical to the success of these reactions, with bulky, electron-rich phosphine (B1218219) ligands being particularly effective. rutgers.edu Novel N-heterocyclic carbene (NHC) ligands have also been developed that exhibit high catalytic activity. rutgers.edukyoto-u.ac.jp

| Reactant 1 | Reactant 2 | Catalyst System (Pd Source / Ligand) | Base | Solvent | Typical Yield |

| 3-Bromoaniline | m-Tolylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/Water | Good to Excellent |

| 3-Iodotoluene (B1205562) | 3-Aminoaniline | Pd₂(dba)₃ / XPhos | NaOt-Bu | Dioxane | High |

| 3-Chlorotoluene | 3-Aminoaniline | (CyPF-tBu)Pd(P(o-tol)₃) | K₂CO₃ | Dioxane | Moderate to High semanticscholar.org |

This is an interactive data table based on representative conditions for similar couplings.

While the Suzuki-Miyaura reaction is renowned for C-C bond formation, its application for direct C-N coupling is less common but has been developed. nih.govunimib.it These variants often involve coupling arylboronic acids with anilines. For the synthesis of this compound, this could involve the reaction of 3-tolylboronic acid with 3-bromoaniline. Micellar catalysis, using surfactants in water, has emerged as an environmentally friendly approach for Suzuki-Miyaura reactions, enabling couplings to proceed at room temperature and under air. unimib.itmdpi.com

The Ullmann condensation is a classical copper-promoted reaction for forming C-N bonds, representing an important alternative to palladium-catalyzed methods. wikipedia.org The traditional Ullmann reaction requires harsh conditions, including high temperatures (often over 200°C), polar solvents like DMF or nitrobenzene (B124822), and stoichiometric amounts of copper powder. wikipedia.org The reaction involves the coupling of an aryl halide with an amine. For instance, 3-iodotoluene could be reacted with 3-aminoaniline.

Modern advancements have led to milder, more efficient catalytic versions of the Ullmann reaction. These improved methods utilize soluble copper(I) or copper(II) salts as catalysts, often in combination with ligands such as diamines, phenanthrolines, or α-amino acids, which accelerate the reaction. wikipedia.orgchemrxiv.org These ligand-accelerated systems allow the reaction to proceed at significantly lower temperatures and with a broader range of substrates, including less reactive aryl bromides and even chlorides. chemrxiv.org

| Reactant 1 | Reactant 2 | Catalyst System (Cu Source / Ligand) | Base | Solvent | Typical Temperature |

| 3-Iodotoluene | 3-Aminoaniline | CuI / L-Proline | Cs₂CO₃ | Dioxane | 90-110 °C |

| 3-Bromoaniline | m-Cresol | Cu Powder | K₂CO₃ | Pyridine | >180 °C (Traditional) |

| 3-Chlorotoluene | 3-Aminoaniline | CuI / Picolinhydrazide | K₂CO₃ | PGME | 50-120 °C chemrxiv.org |

This is an interactive data table illustrating typical conditions for Ullmann-type reactions.

The mechanism of the Ullmann-type reaction is thought to involve the formation of a copper(I) amide species, which then reacts with the aryl halide. wikipedia.orgorganic-chemistry.org

While palladium and copper have dominated the field of C-N cross-coupling, economic and environmental concerns have spurred research into catalysts based on more earth-abundant and less expensive metals. researchgate.net Nickel, in particular, has emerged as a powerful alternative for amine arylation. Nickel-catalyzed systems can often couple a wider range of substrates, including challenging aryl chlorides and other phenol (B47542) derivatives, sometimes under milder conditions than their palladium counterparts.

Iron and cobalt-catalyzed C-N coupling reactions are also gaining attention as sustainable alternatives. These systems are still in earlier stages of development but hold promise for future applications. Rhodium and iridium have also been employed in C-H amination reactions, which form the C-N bond by directly functionalizing a C-H bond of an aromatic ring with an amine, representing a highly atom-economical approach. nih.gov

| Metal Catalyst | Typical Substrates | Key Advantages | Current Limitations |

| Nickel | Aryl chlorides, bromides, mesylates | Lower cost than palladium, high reactivity | Can be sensitive to air and moisture |

| Iron | Aryl halides, boronic acids | Very low cost, environmentally benign | Generally lower turnover numbers, requires specific ligands |

| Cobalt | Aryl halides | Inexpensive | Scope and generality are still under development |

| Rhodium/Iridium | Arenes (via C-H activation) | High atom economy, avoids pre-functionalization | High cost of the metal, often requires directing groups nih.gov |

This is an interactive data table comparing different metal catalysts for C-N bond formation.

Classical and Contemporary Organic Synthesis Routes

Beyond metal-catalyzed cross-coupling, other established and modern synthetic strategies are available for preparing this compound and its precursors. These methods often involve multiple steps but utilize readily available starting materials and reagents.

Reductive amination is a highly versatile method for forming C-N single bonds. organic-chemistry.org The process typically involves the reaction of a carbonyl compound (an aldehyde or ketone) with an amine to form an intermediate imine or enamine, which is then reduced in situ to the corresponding amine. To synthesize a precursor to this compound, one could react 3-methylbenzaldehyde (B113406) with aniline (B41778) or, alternatively, benzaldehyde (B42025) with m-toluidine (B57737).

A variety of reducing agents can be employed, each with its own level of reactivity and selectivity. organic-chemistry.org

Sodium borohydride (B1222165) (NaBH₄) is a mild reductant, often used in protic solvents like methanol (B129727) or ethanol.

Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) is particularly effective for reductive aminations as it is less basic and selectively reduces the protonated imine intermediate over the starting carbonyl compound.

Catalytic Hydrogenation (H₂ gas with a metal catalyst like Pd/C) is a clean and efficient method, producing water as the only byproduct. organic-chemistry.org

Other systems, such as the use of phenylsilane with a dibutyltin dichloride catalyst, have also been developed. organic-chemistry.org

| Carbonyl Compound | Amine | Reducing Agent / System | Solvent | Key Features |

| 3-Methylbenzaldehyde | Aniline | NaBH(OAc)₃ | Dichloroethane (DCE) | Mild, high selectivity for imine reduction. |

| Benzaldehyde | m-Toluidine | H₂ / Pd-C | Ethanol | "Green" method, high atom economy. organic-chemistry.org |

| 3-Methylbenzaldehyde | Aniline | InCl₃ / Et₃SiH / MeOH | Methanol | Highly chemoselective, tolerates various functional groups. organic-chemistry.org |

This is an interactive data table of representative reductive amination systems.

The nitration of an aromatic ring followed by the reduction of the resulting nitro group is a fundamental and long-established two-step process for the synthesis of aromatic amines (anilines). youtube.com To apply this to the synthesis of this compound, a suitable biphenyl (B1667301) precursor, such as 3-methylbiphenyl, would first be synthesized.

The nitration step is typically carried out using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄), which generates the highly electrophilic nitronium ion (NO₂⁺). youtube.comyoutube.com The regiochemical outcome of the nitration on a substituted biphenyl can be complex, potentially leading to a mixture of isomers that require separation.

Once the nitro-substituted biphenyl is obtained and purified, the nitro group is reduced to an amine. This transformation is one of the most common reductions in organic synthesis. Several methods are available:

Catalytic Hydrogenation : Using hydrogen gas with a palladium-on-carbon (Pd/C) catalyst is a very common and high-yielding method. youtube.com

Metal-Acid Systems : The reduction of nitroarenes using metals like iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid (e.g., HCl or acetic acid) is a classic and reliable procedure. youtube.com For example, the use of iron powder in acetic acid is a popular choice. youtube.com

Transfer Hydrogenation : This involves using a source of hydrogen other than H₂ gas, such as hydrazine (B178648) or ammonium (B1175870) formate, in the presence of a catalyst.

This sequence provides a robust, albeit indirect, route to the target aniline structure.

Condensation Reactions for Related Imine Scaffolds involving this compound Derivatives

The formation of imines, or Schiff bases, through the condensation of primary amines with carbonyl compounds is a fundamental transformation in organic synthesis. thieme-connect.de These reactions are characterized by the formation of a carbon-nitrogen double bond (C=N). youtube.com In the context of this compound, its primary amine functionality allows it to readily undergo condensation reactions with various aldehydes and ketones to furnish the corresponding imine scaffolds. These imines are valuable intermediates for the synthesis of more complex nitrogen-containing heterocyclic compounds. internationaljournalcorner.comnih.gov

The general mechanism for imine formation involves the nucleophilic attack of the primary amine on the carbonyl carbon, followed by dehydration. youtube.com The reaction is typically reversible and can be driven to completion by removing the water formed during the reaction, often through the use of a Dean-Stark apparatus or dehydrating agents. While the reaction can proceed under neutral conditions, it is often catalyzed by either acid or base.

A variety of aldehydes and ketones can be reacted with aniline derivatives to form imines. For instance, the reaction of substituted anilines with aromatic aldehydes proceeds efficiently. jetir.orgresearchgate.net While specific examples detailing the condensation of this compound are not extensively documented in readily available literature, the reactivity of closely related anilines, such as m-toluidine, provides valuable insight. For example, m-toluidine has been shown to react with benzaldehyde and p-methoxybenzaldehyde in a three-component reaction system, which proceeds through an imine intermediate, to afford the corresponding amine products in high yields. This indicates that this compound would similarly be a viable substrate for such condensation reactions.

The synthesis of Schiff bases from various aniline derivatives has been widely reported, highlighting the versatility of this reaction. internationaljournalcorner.comorientjchem.orgsemanticscholar.org These studies demonstrate that both electron-donating and electron-withdrawing substituents on the aniline or the aldehyde can influence the reaction rate and yield. The resulting imine scaffolds serve as key building blocks for the synthesis of various biologically active molecules and functional materials.

Sustainable and Green Chemistry Approaches in Synthesis

The principles of green chemistry are increasingly being integrated into synthetic methodologies to minimize environmental impact. For the synthesis of this compound, several sustainable approaches can be envisioned, focusing on the use of environmentally benign solvents, reducing energy consumption, and employing catalytic methods.

Solvent-Free or Aqueous Medium Syntheses of this compound

Solvent-free reactions offer significant environmental benefits by eliminating the use of volatile and often toxic organic solvents. One of the most powerful methods for the synthesis of diarylamines, including this compound, is the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction between an aryl halide (e.g., 3-bromo-3'-methylbiphenyl) and an amine (or ammonia (B1221849) equivalent) is a versatile method for C-N bond formation. stackexchange.com Encouragingly, recent advancements have demonstrated the feasibility of performing Buchwald-Hartwig aminations under solvent-free conditions, often with low catalyst loadings. rudn.ruresearchgate.net This approach not only reduces waste but can also lead to higher reaction rates and easier product isolation. The application of this solvent-free protocol to the synthesis of this compound from appropriate precursors represents a significant step towards a greener manufacturing process.

| Reactants | Catalyst System | Conditions | Product | Advantage |

| Aryl Halide + Amine | Palladium Precatalyst + Ligand | Solvent-Free, Heat | Diaryl-amine | Reduced Waste, Potentially Higher Efficiency |

This interactive table summarizes the key components of a solvent-free Buchwald-Hartwig amination for the synthesis of diarylamines like this compound.

The use of water as a reaction medium is another cornerstone of green chemistry. While the solubility of many organic reactants in water can be a challenge, the development of water-soluble catalysts and surfactants has expanded the scope of aqueous organic reactions. For the synthesis of this compound, transition-metal-catalyzed cross-coupling reactions in aqueous media are a promising avenue.

Photocatalytic and Electrocatalytic Methodologies in this compound Synthesis

Photocatalysis and electrocatalysis offer sustainable alternatives to traditional synthetic methods by utilizing light or electricity, respectively, to drive chemical reactions. These techniques often allow for reactions to be conducted under mild conditions, reducing the need for high temperatures and harsh reagents.

Visible-light photocatalysis has emerged as a powerful tool for C-N cross-coupling reactions. researchgate.net The synthesis of anilines from aryl halides can be achieved using photocatalysts that, upon light absorption, can facilitate the formation of the desired C-N bond. For instance, dual photoredox/Ni(II) cross-coupling strategies have been successfully employed for the arylation of anilines. researchgate.net While specific applications to this compound are yet to be widely reported, the generality of these methods suggests their potential applicability. The mechanism often involves the generation of a reactive nitrogen-centered radical or the activation of the nickel catalyst via single-electron transfer from the excited photocatalyst. princeton.edu

Electrocatalysis provides another green route for the synthesis of anilines, primarily through the reduction of nitroaromatic compounds. The electrocatalytic reduction of nitrobenzene to aniline has been studied using various non-noble metal electrocatalysts supported on nitrogen-doped carbons. vub.berug.nl This method avoids the use of stoichiometric reducing agents and can be performed at ambient temperature and pressure. The synthesis of this compound could be envisioned via the electrocatalytic reduction of 3-methyl-3'-nitrobiphenyl. The selectivity of the reduction is a key factor and can be tuned by the choice of electrode material and reaction conditions.

| Method | Energy Source | Key Features | Potential Application for this compound Synthesis |

| Photocatalysis | Visible Light | Mild reaction conditions, high functional group tolerance | C-N cross-coupling of 3-bromo-3'-methylbiphenyl (B1620789) with an ammonia source. |

| Electrocatalysis | Electricity | Avoids stoichiometric reagents, ambient conditions | Reduction of 3-methyl-3'-nitrobiphenyl. |

This interactive table compares photocatalytic and electrocatalytic methods for the synthesis of anilines.

Mechanistic Investigations of this compound Synthesis Pathways

Understanding the reaction mechanisms is crucial for optimizing existing synthetic routes and developing new, more efficient methodologies. The synthesis of this compound can be achieved through various pathways, with the Suzuki-Miyaura coupling followed by a C-N bond-forming reaction being a prominent strategy.

The Suzuki-Miyaura reaction, a palladium-catalyzed cross-coupling of an organoboron compound with an organohalide, is a robust method for forming the central C-C bond of the biphenyl core of this compound. nih.gov For instance, the reaction between 3-bromotoluene (B146084) and 3-aminophenylboronic acid, or vice versa, would yield the target molecule. Mechanistic studies of the Suzuki-Miyaura reaction have shown that the catalytic cycle typically involves oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation with the organoboron reagent, and reductive elimination to form the biaryl product and regenerate the Pd(0) catalyst. nih.gov Density Functional Theory (DFT) calculations have been employed to provide detailed insights into the elementary steps of this catalytic cycle, including the role of the ligands and the base. nih.gov

A novel and intriguing approach that merges the Suzuki-Miyaura and Buchwald-Hartwig couplings is the "aminative Suzuki-Miyaura coupling". snnu.edu.cnresearchgate.net This reaction allows for the direct synthesis of diarylamines from aryl halides and arylboronic acids by incorporating a formal nitrene insertion. This one-pot, three-component reaction offers a more atom-economical route to compounds like this compound. Mechanistic studies suggest flexibility in the order of bond-forming events, opening up possibilities for further development of such aminative cross-coupling reactions. snnu.edu.cnresearchgate.net

Furthermore, DFT studies have been instrumental in elucidating the mechanisms of other relevant reactions, such as the Rh(III)-catalyzed annulation of aniline derivatives, which involves C-H activation and C-N bond formation. researchgate.net While not a direct synthesis of this compound, these computational studies provide fundamental understanding of the factors controlling the reactivity and selectivity in C-N bond-forming reactions involving aniline derivatives.

Chemical Reactivity and Transformation of 3 3 Methylphenyl Aniline

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (SEAr) is a fundamental reaction type for this molecule, where an electrophile replaces a hydrogen atom on one of the aromatic rings. wikipedia.org The amino group is a strong ortho-, para-director, meaning it directs incoming electrophiles to the positions adjacent (ortho) and opposite (para) to it. libretexts.org The methyl group on the second ring is also an ortho-, para-director, albeit a weaker activator than the amine. The outcome of these reactions is heavily influenced by the specific reagents and conditions used.

The direct halogenation of anilines with reagents like bromine or chlorine is often difficult to control due to the powerful activating nature of the amino group, which can lead to polysubstitution. libretexts.org To achieve selective monohalogenation, the reactivity of the amino group is typically moderated by converting it into an amide, such as an acetamide, through acylation. pearson.com This N-acetyl group is still an ortho-, para-director but is less activating than a free amino group, allowing for more controlled substitution.

For a derivative like N-(3'-methyl-[1,1'-biphenyl]-3-yl)acetamide, electrophilic halogenation would be directed by the acetamido group. Due to steric hindrance from the bulky protecting group, substitution is favored at the para-position (position 4) of the amine-bearing ring.

Iodination of aromatic amines can be achieved using various reagents. mdpi.com A general method for the iodination of aromatic amines involves sequential diazotization followed by iodination with potassium iodide (KI). organic-chemistry.org More advanced methods for iodinating biaryl compounds include nitrile-directed meta-C-H iodination, which utilizes a palladium-silver heterodimeric transition state. nih.gov The direct iodination of 3,5-disubstituted anilines to produce triiodo derivatives is a key step in the synthesis of X-ray contrast media, typically employing iodine in the presence of an oxidizing agent under acidic conditions. google.comgoogle.com

| Reaction | Reagents & Conditions | Typical Outcome | Reference |

|---|---|---|---|

| Controlled Bromination | 1. Acetic anhydride (B1165640) (Ac₂O) for protection 2. Bromine (Br₂) | Selective monobromination, typically at the para-position. | pearson.com |

| Iodination via Diazotization | 1. NaNO₂, H⁺ (e.g., p-TsOH) at 0-5°C 2. KI | Replacement of the amino group with iodine. | organic-chemistry.org |

| Direct Iodination | Iodine (I₂) and an oxidizing agent (e.g., H₂O₂, iodic acid) in an acidic medium. | Direct substitution of hydrogen with iodine on the activated ring. | google.comgoogle.com |

Direct nitration or sulfonation of anilines using strong acids like nitric acid or sulfuric acid is generally problematic. The basic amino group is protonated by the acid to form the anilinium ion (-NH₃⁺). This group is strongly deactivating and a meta-director, which fundamentally changes the expected outcome of the reaction. libretexts.org

To achieve ortho- or para-nitration, the standard strategy is to first protect the amino group as an acetamide. pearson.com The resulting N-(3'-methyl-[1,1'-biphenyl]-3-yl)acetamide can then be nitrated under controlled conditions. The acetamido group directs the incoming nitro group primarily to the para-position (position 4) of its own ring. Subsequent hydrolysis of the amide group with acid or base regenerates the amine, yielding the nitrated aniline derivative. pearson.com A similar approach is used for sulfonation.

| Step | Reaction | Reagents | Purpose | Reference |

|---|---|---|---|---|

| 1 | Protection (Acylation) | Acetic anhydride or Acetyl chloride | To moderate the reactivity of the amine and prevent protonation. | pearson.com |

| 2 | Nitration | HNO₃, H₂SO₄ | Electrophilic aromatic substitution to introduce a nitro group. | libretexts.org |

| 3 | Deprotection (Hydrolysis) | Aqueous acid or base (e.g., NaOH) | To restore the primary amino group. | pearson.com |

Nucleophilic Reactions of the Amino Functionality

The lone pair of electrons on the nitrogen atom of the amino group makes it nucleophilic, allowing it to react with a variety of electrophiles.

Acylation of the primary amine in 3-(3-Methylphenyl)aniline is a common and important transformation. ijtsrd.com This reaction is typically carried out using acylating agents like acetic anhydride or acetyl chloride to form the corresponding amide, N-(3'-methyl-[1,1'-biphenyl]-3-yl)acetamide. scribd.com This reaction serves not only to protect the amine group during other synthetic steps but is also a route to synthesize various derivatives. pearson.comijtsrd.com Acylation can be performed under various conditions, including solvent-free systems or using catalysts like mesoporous polyaniline/silver nanocomposites. researchgate.netresearchgate.net

Alkylation of the amino group can also be achieved, for instance, by reaction with alkyl halides, to produce secondary or tertiary amines. These reactions would proceed via nucleophilic substitution where the amine attacks the electrophilic carbon of the alkyl halide.

| Acylating Agent | Typical Conditions | Product | Reference |

|---|---|---|---|

| Acetic Anhydride | Often used with a base or as a solvent. | Acetamide | scribd.com |

| Acetyl Chloride | Typically in the presence of a non-nucleophilic base (e.g., pyridine). | Acetamide | ijtsrd.com |

| Glacial Acetic Acid | Requires a catalyst (e.g., MgSO₄) and heat. | Acetamide | ijtsrd.com |

Primary aromatic amines like this compound undergo a diazotization reaction when treated with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like HCl at low temperatures (0–5 °C). chemicalnote.comunacademy.com This reaction converts the amino group into a diazonium salt ([Ar-N≡N]⁺Cl⁻). organic-chemistry.org

These resulting arenediazonium salts are valuable synthetic intermediates. libretexts.org They are weak electrophiles and can react with highly activated aromatic compounds, such as phenols or other anilines, in a process known as azo coupling. libretexts.orgwikipedia.org This electrophilic aromatic substitution reaction links the two aromatic rings via a nitrogen-nitrogen double bond (-N=N-), forming an azo compound. wikipedia.orgyoutube.com Azo compounds are often brightly colored and form the basis of many synthetic dyes. unb.canih.gov The analogue 3-aminobiphenyl (B1205854) is known to be used in the manufacture of azo dyes. nih.gov The coupling reaction typically occurs at the para-position of the activated coupling partner. wikipedia.orgyoutube.com

| Step | Reaction | Reagents | Intermediate/Product | Reference |

|---|---|---|---|---|

| 1 | Diazotization | NaNO₂, HCl, 0-5°C | Arenediazonium salt | chemicalnote.com |

| 2 | Azo Coupling | Activated arene (e.g., phenol (B47542), N,N-dimethylaniline) | Azo compound (dye) | wikipedia.orgyoutube.com |

Advanced Functionalization Strategies

Modern synthetic chemistry offers advanced methods for modifying complex molecules like this compound beyond classical reactions. Carbon-Hydrogen (C–H) activation has emerged as a powerful tool for the direct functionalization of arenes, providing more atom-economical and efficient synthetic routes. nih.gov

For biaryl compounds, which form the core structure of this compound, methods have been developed for remote C–H functionalization. nih.gov For example, a nitrile directing group can facilitate palladium-catalyzed meta-C–H olefination, acetoxylation, and iodination on a distal phenyl ring. nih.gov While this specific strategy requires the presence of a nitrile, it highlights the potential for directing group-assisted C–H activation to selectively modify specific positions on the biphenyl (B1667301) scaffold that would be difficult to access through traditional electrophilic substitution. mdpi.com Such strategies are crucial in materials science for the construction of organic semiconducting materials. nih.gov

Furthermore, the diazonium salts derived from this compound are not limited to azo coupling. They can participate in other transformations, such as Sandmeyer-type reactions to introduce a variety of substituents (e.g., halides, cyano group) or be used in metal-catalyzed cross-coupling reactions like the Suzuki coupling. organic-chemistry.orglibretexts.org

Oxidation and Reduction Pathways of this compound

Specific studies detailing the oxidation and reduction pathways of this compound are not available in the current body of scientific literature. General principles of aniline oxidation suggest that it can lead to the formation of various products, including polymeric materials or quinone-type structures, depending on the oxidant and reaction conditions. However, without specific research on this compound, its precise behavior under oxidative or reductive conditions remains undocumented.

Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

The ¹H NMR spectrum of 3-(3-Methylphenyl)aniline is expected to show distinct signals for the methyl protons, the N-H proton, and the aromatic protons on both phenyl rings. The methyl group protons would appear as a sharp singlet, typically in the range of δ 2.3-2.4 ppm. The N-H proton signal would likely be a broad singlet, with its chemical shift being sensitive to solvent and concentration. The aromatic region (typically δ 6.5-7.5 ppm) would display a complex pattern of multiplets due to spin-spin coupling between adjacent protons on the two different aromatic rings.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. For this compound, 13 distinct signals would be expected (assuming free rotation around the C-N bond). The methyl carbon would resonate at approximately δ 21-22 ppm. The aromatic carbons would appear in the region of δ 115-150 ppm. The specific chemical shifts are influenced by the substitution pattern and the electronic effects of the amino and methyl groups.

In the case of the derivative 2,4,6-Trinitro-N-(m-tolyl)aniline, the strong electron-withdrawing nature of the three nitro groups significantly deshields the protons and carbons of the picryl ring, shifting their signals downfield. uc.pt The provided data for this derivative illustrates the typical data obtained. uc.pt

Table 1: Representative ¹H and ¹³C NMR Data for a Derivative, 2,4,6-Trinitro-N-(m-tolyl)aniline in CDCl₃ uc.pt

This table displays data for a substituted derivative and is used to illustrate the type of information obtained from NMR spectroscopy. The chemical shifts for the parent this compound would differ significantly due to the absence of nitro groups.

| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| CH₃ | 2.34 (s, 3H) | 21.4 |

| NH | 10.28 (br s, 1H) | - |

| Tolyl Ring CH | 6.87-6.88 (m, 2H), 7.10 (d, 1H), 7.25-7.29 (m, 1H) | 118.0, 121.5, 127.2, 129.8 |

| Picryl Ring CH | 9.09 (s, 2H) | 128.6 |

| Tolyl Ring Quaternary C | - | 139.0, 140.3 |

s = singlet, d = doublet, m = multiplet, br s = broad singlet

For more complex derivatives of this compound, one-dimensional NMR spectra can become crowded and difficult to interpret. Two-dimensional (2D) NMR experiments are employed to resolve overlapping signals and establish definitive structural connectivity. youtube.comscience.gov

COSY (Correlation Spectroscopy) : This homonuclear experiment identifies protons that are coupled to each other (typically on adjacent carbons). sdsu.edu A COSY spectrum of a derivative would show cross-peaks connecting the signals of neighboring aromatic protons within each ring, allowing for the unambiguous assignment of the spin systems of the aniline (B41778) and the m-tolyl moieties.

HSQC (Heteronuclear Single Quantum Coherence) : The HSQC experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. pressbooks.pubcolumbia.edu This is a highly sensitive technique that allows for the direct assignment of each protonated carbon in the molecule. Each CH, CH₂, and CH₃ group would produce a cross-peak corresponding to its ¹H and ¹³C chemical shifts.

Together, these 2D NMR techniques provide a comprehensive and unambiguous map of the molecular structure, essential for the characterization of novel or complex derivatives of this compound. science.gov

Mass Spectrometry (MS) Methodologies

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-resolution mass spectrometry (HRMS) measures the m/z of ions with very high accuracy (typically to within 5 ppm). nih.gov This precision allows for the determination of the exact elemental composition of a molecule from its measured mass. The molecular formula of this compound is C₁₃H₁₃N. HRMS can distinguish its exact mass from other molecules with the same nominal mass but different elemental formulas.

Table 2: Theoretical Exact Mass and Elemental Composition of this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₃H₁₃N |

| Nominal Mass | 183 |

| Monoisotopic Mass | 183.10480 u |

An experimental HRMS measurement of the molecular ion [M]⁺ or the protonated molecule [M+H]⁺ that matches the theoretical value to within a few parts per million would provide strong evidence for the proposed elemental formula of C₁₃H₁₃N.

Tandem mass spectrometry (MS/MS) involves the isolation of a specific ion (typically the molecular ion), its fragmentation via collision-induced dissociation (CID), and the analysis of the resulting fragment ions. ncsu.edu The fragmentation pattern provides valuable information about the molecule's structure. libretexts.orglibretexts.org

For this compound, the protonated molecule [M+H]⁺ (m/z 184.1126) would be the precursor ion. Key fragmentation pathways would likely include:

Cleavage of the C-N bond: This is a common fragmentation pathway for amines and could lead to the formation of ions corresponding to the aniline cation (C₆H₅NH₂⁺, m/z 93) or the tolyl cation (C₇H₇⁺, m/z 91, which can rearrange to the stable tropylium (B1234903) ion).

Loss of the methyl group: Fragmentation could involve the loss of a methyl radical (•CH₃) from the molecular ion, leading to a fragment at [M-15]⁺.

Fragmentation of the aromatic rings: Further fragmentation can lead to the loss of small neutral molecules like HCN or C₂H₂ from the aromatic ring structures.

Analysis of these characteristic fragment ions allows for the confirmation of the diarylamine structure and the presence of the methyl substituent on one of the rings. libretexts.org

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, which includes Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. The frequencies of these vibrations are characteristic of specific chemical bonds and functional groups, making these methods excellent for functional group identification.

The IR and Raman spectra of this compound are expected to show characteristic bands corresponding to its functional groups. While a spectrum for the parent compound is not provided in the search results, data for the derivative 2,4,6-Trinitro-N-(m-tolyl)aniline uc.pt and general knowledge of aniline spectra can be used to predict the key vibrational modes. nih.govcuni.cz

Table 3: Predicted Principal Vibrational Bands for this compound

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Description |

|---|---|---|

| N-H Stretch | 3350 - 3450 | A sharp, medium-intensity band characteristic of a secondary amine. |

| Aromatic C-H Stretch | 3000 - 3100 | Multiple weak to medium sharp bands. |

| Aliphatic C-H Stretch | 2850 - 3000 | Bands corresponding to the methyl group. |

| Aromatic C=C Stretch | 1580 - 1620 and 1450 - 1520 | Two or more strong bands indicating the presence of the aromatic rings. |

| N-H Bend | 1500 - 1550 | Bending vibration of the N-H group. |

| C-N Stretch | 1250 - 1350 | Stretching vibration of the aryl-amine bond. |

The IR spectrum of the derivative 2,4,6-Trinitro-N-(m-tolyl)aniline shows a prominent N-H stretch at 3293 cm⁻¹ and aromatic C=C stretching bands at 1620, 1602, and 1591 cm⁻¹. uc.pt It also features very strong symmetric and asymmetric stretching bands for the NO₂ groups around 1530 cm⁻¹ and 1336 cm⁻¹, which would be absent in the spectrum of the parent compound. uc.pt The Raman spectrum would provide complementary information, particularly for the symmetric vibrations of the aromatic rings. researchgate.net

X-ray Crystallography for Solid-State Structure Determination of this compound Derivatives

While the crystal structure of this compound itself may not be extensively reported, studies on its derivatives provide valuable insights into how the core structure behaves in a crystalline lattice. For example, in the crystal structure of a derivative, the dihedral angle between the two aromatic rings is a key parameter, indicating the degree of twist between the phenyl and methylphenyl moieties. iucr.org Torsion angles, such as the Cₐᵣ—N=C—Cₐᵣ torsion angle in Schiff base derivatives, further define the molecular conformation. iucr.org

In the solid state, intermolecular interactions such as hydrogen bonding and π-π stacking play a crucial role in dictating the crystal packing. For instance, weak C—H⋯π hydrogen bonds can lead to the formation of inversion dimers that stack along a specific crystallographic axis. iucr.org The analysis of crystal structures of derivatives helps in understanding the influence of substituents on the molecular geometry and packing arrangements.

Table 2: Illustrative Crystallographic Parameters for a Hypothetical this compound Derivative

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 8.3830 |

| b (Å) | 9.2872 |

| c (Å) | 11.2981 |

| α (°) | 90 |

| β (°) | 78.991 |

| γ (°) | 90 |

| Volume (ų) | 861.5 |

| Z | 4 |

This table is for illustrative purposes and does not represent actual data for this compound.

Electronic Absorption Spectroscopy (UV-Vis) for Electronic Transitions

Electronic absorption spectroscopy, or UV-Vis spectroscopy, provides information about the electronic transitions within a molecule. When a molecule absorbs ultraviolet or visible light, an electron is promoted from a lower energy molecular orbital to a higher energy one. The wavelengths at which these absorptions occur are characteristic of the molecule's electronic structure.

For aromatic compounds like this compound, the UV-Vis spectrum is typically characterized by absorption bands arising from π → π* transitions within the benzene (B151609) rings. The presence of the amino and methyl substituents can influence the position and intensity of these absorption bands. The lone pair of electrons on the nitrogen atom of the amine group can participate in n → π* transitions.

The solvent in which the spectrum is measured can also have a significant effect on the absorption maxima (λ_max) due to solute-solvent interactions. sciencepublishinggroup.com For instance, the UV absorption spectrum of a Schiff base derived from salicylaldehyde (B1680747) and 3-methylaniline shows absorption between 250-400 nm, indicating the presence of the enolic form. researchgate.net

Chromatographic Techniques Coupled with Spectroscopic Detection for Purity and Reaction Monitoring

Chromatographic techniques are essential for the separation, identification, and quantification of components in a mixture. When coupled with spectroscopic detectors, they become powerful tools for assessing the purity of a compound and for monitoring the progress of a chemical reaction.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of aniline and its derivatives. thermofisher.com In an HPLC system, the sample is passed through a column packed with a stationary phase, and the different components are separated based on their interactions with this phase. A UV-Vis detector is commonly used to detect the separated components as they elute from the column. chromatographyonline.com The retention time, the time it takes for a component to pass through the column, is a characteristic property that can be used for identification.

Gas Chromatography (GC) is another powerful separation technique, particularly for volatile compounds. uw.edu.pl In GC, the sample is vaporized and passed through a column, and the components are separated based on their boiling points and interactions with the stationary phase. A variety of detectors can be used, including a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), which provides structural information about the separated components.

Thin-Layer Chromatography (TLC) is a simple and rapid technique often used to monitor the progress of a reaction. rsc.org A small amount of the reaction mixture is spotted onto a plate coated with a stationary phase, and a solvent is allowed to move up the plate, separating the components. By comparing the TLC of the reaction mixture to that of the starting materials and the expected product, the progress of the reaction can be easily followed.

For the purification of synthesized compounds, column chromatography is frequently employed. rsc.org The crude product is loaded onto a column packed with a stationary phase, and a solvent or a mixture of solvents is passed through the column to elute the desired product, leaving impurities behind.

Theoretical and Computational Chemistry Studies on 3 3 Methylphenyl Aniline Systems

Density Functional Theory (DFT) Calculations for Electronic and Molecular Structure

Density Functional Theory (DFT) is a prominent quantum mechanical method used to investigate the electronic structure of many-body systems. irjweb.comdergipark.org.tr It is widely employed for its balance of accuracy and computational efficiency in predicting molecular geometries, vibrational frequencies, and electronic properties. researchgate.netnih.gov DFT calculations for the 3-(3-Methylphenyl)aniline system would typically involve geometry optimization to find the most stable molecular conformation, followed by the calculation of various electronic and reactivity parameters. irjweb.com

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic properties. youtube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. irjweb.comnih.gov

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the ground state. nih.gov Conversely, a large energy gap indicates high stability and low reactivity. irjweb.com This energy gap is crucial for understanding intramolecular charge transfer, which influences the molecule's electronic and optical properties. For aniline (B41778) derivatives, computational studies have shown that substituents on the phenyl rings can significantly alter the HOMO-LUMO energies and the resulting energy gap.

While specific DFT calculations for this compound are not detailed in the available literature, data from related compounds illustrate the typical values obtained from such analyses.

| Parameter | Description | Significance |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Related to the molecule's ability to donate electrons (nucleophilicity). |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Related to the molecule's ability to accept electrons (electrophilicity). |

| ΔE (HOMO-LUMO Gap) | ELUMO - EHOMO | Indicates chemical reactivity, kinetic stability, and the energy required for electronic excitation. A smaller gap implies higher reactivity. nih.gov |

Molecular Electrostatic Potential (MEP) surface analysis is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. The MEP map plots the electrostatic potential onto the molecule's electron density surface. researchgate.net Different colors represent regions of varying potential:

Red: Indicates regions of most negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack.

Blue: Indicates regions of most positive electrostatic potential, which are electron-deficient and prone to nucleophilic attack.

Green: Represents areas of neutral or zero potential. researchgate.netresearchgate.net

For this compound, an MEP analysis would likely show negative potential (red/yellow) around the nitrogen atom due to its lone pair of electrons, making it a primary site for electrophilic attack. The aromatic rings would also exhibit regions of negative potential above and below the plane. Positive potential (blue) would be expected around the hydrogen atoms, particularly the amine hydrogen.

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the bonding and electronic structure within a molecule by translating the complex, delocalized molecular orbitals into localized bonds and lone pairs, which align with the intuitive Lewis structure concept. wikipedia.orgq-chem.com This method is used to investigate intramolecular interactions, charge transfer, and hyperconjugation effects. q-chem.comnih.gov

NBO analysis quantifies the delocalization of electron density from occupied "donor" NBOs (bonds or lone pairs) to unoccupied "acceptor" NBOs (antibonding or Rydberg orbitals). wikipedia.org The stabilization energy (E(2)) associated with these donor-acceptor interactions is calculated, with higher values indicating stronger interactions and greater intramolecular charge transfer (ICT). nih.gov In studies of substituted diphenylamine (B1679370) systems, NBO analysis has been used to show how substituents on the benzene (B151609) rings influence the p-character of hybrid orbitals and the occupancy of bonding and antibonding orbitals, which in turn affects bond lengths and molecular stability. researcher.life For this compound, NBO analysis would elucidate the charge delocalization between the two phenyl rings and the central amine group, highlighting the electronic effects of the methyl substituents.

Global chemical reactivity descriptors are parameters derived from the energies of the frontier molecular orbitals (HOMO and LUMO) within the framework of DFT. dergipark.org.trmdpi.com These descriptors provide quantitative measures of a molecule's stability and reactivity. Key descriptors include:

Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).

Electronegativity (χ): The ability of a molecule to attract electrons, calculated as (I + A) / 2.

Chemical Hardness (η): A measure of resistance to change in electron distribution, calculated as (I - A) / 2. Hard molecules have a large HOMO-LUMO gap. mdpi.com

Chemical Softness (S): The reciprocal of hardness (1 / η), indicating how easily the electron cloud can be polarized.

Electrophilicity Index (ω): A measure of a molecule's ability to act as an electrophile, calculated as χ² / (2η). irjweb.com

These descriptors are instrumental in comparing the reactivity of different molecules. dergipark.org.tr A molecule with high hardness and low softness is generally less reactive. mdpi.com

| Descriptor | Formula | Interpretation |

|---|---|---|

| Electronegativity (χ) | (I + A) / 2 | Measures the tendency to attract electrons. |

| Chemical Hardness (η) | (I - A) / 2 | Resistance to deformation of the electron cloud; higher values indicate greater stability. mdpi.com |

| Chemical Softness (S) | 1 / η | The inverse of hardness; higher values indicate greater reactivity. |

| Electrophilicity Index (ω) | χ² / (2η) | Quantifies the electrophilic character of a molecule. irjweb.com |

Molecular Dynamics (MD) Simulations for Conformational and Solvation Effects

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. chemrxiv.org By solving Newton's equations of motion for a system of interacting particles, MD simulations can model complex processes like protein folding, material properties, and the behavior of solutes in a solvent. acs.org

For this compound, MD simulations would be particularly useful for exploring its conformational flexibility and the effects of solvation. The simulation would model the interactions between the solute molecule and a large number of explicit solvent molecules (e.g., water, ethanol, acetone). chemrxiv.orgacs.org Analysis of the simulation trajectory can reveal:

The preferred conformations of the molecule in solution.

The structure of the solvent shell around the solute.

The nature and strength of intermolecular interactions, such as hydrogen bonding between the amine group and solvent molecules.

Studies on the parent compound, diphenylamine, have used MD simulations to investigate its interactions with various organic solvents, revealing the relative strength of forces between the solute and different solvent molecules, which helps explain macroscopic properties like relative volatility. acs.org

Quantitative Structure-Property Relationship (QSPR) Modeling for this compound Analogues

Quantitative Structure-Property Relationship (QSPR) models are mathematical approaches used to predict the properties of chemical compounds based on their molecular structure. nih.govmdpi.com These models establish a correlation between calculated molecular descriptors and experimentally observed properties, enabling the prediction of characteristics for new or untested compounds. researchgate.netplos.org For analogues of this compound, QSPR can be a powerful tool to estimate a wide range of physicochemical and biological properties without the need for synthesis and experimental testing. nih.gov

In studies involving substituted anilines, QSPR models have been successfully employed to predict properties like toxicity. nih.govresearchgate.net Research has shown that the toxic effects of aniline derivatives can be correlated with specific molecular descriptors. nih.govresearchgate.net The type and position of substituents on the aniline ring are fundamentally important in determining the compound's potency. nih.gov Generally, the presence of electron-withdrawing groups tends to increase toxicity, while electron-donating groups may reduce it. nih.govresearchgate.net

Key descriptors used in QSAR/QSPR studies of anilines include:

Electronic Descriptors: Such as the Hammett sigma constant (σ), which accounts for the electron-donating or electron-withdrawing nature of substituents. Other electronic descriptors include the energy of the Highest Occupied Molecular Orbital (E(HOMO)) and the Lowest Unoccupied Molecular Orbital (E(LUMO)). nih.govresearchgate.net

Hydrogen Bonding Descriptors: These quantify the capacity of the molecule to act as a hydrogen bond donor or acceptor. For anilines, the hydrogen bonding donor capacity of the amino (-NH2) group is particularly significant. nih.gov

Hydrophobicity Descriptors: The partition coefficient, typically log P (the logarithm of the 1-octanol/water partition coefficient), is often used to model how a compound distributes between fatty (nonpolar) and aqueous (polar) environments. researchgate.net

These relationships can provide crucial information for estimating the properties of novel this compound analogues, guiding the design of compounds with desired characteristics. researchgate.net

| Analogue Structure (Substituent on Aniline Ring) | Key Descriptor | Predicted Property | Predicted Value (Illustrative) |

|---|---|---|---|

| -H (this compound) | log P | Aqueous Solubility | Low |

| -NO2 | Hammett Constant (σ) | Toxicity (EC50) | High |

| -OH | Hydrogen Bond Donor Capacity | Membrane Interaction | Moderate |

| -Cl | E(LUMO) | Reactivity | High |

| -OCH3 | Hammett Constant (σ) | Toxicity (EC50) | Low |

Reaction Mechanism Elucidation via Computational Pathways

Computational chemistry provides powerful tools for elucidating the detailed mechanisms of chemical reactions at an atomic level. scispace.com Methods such as Density Functional Theory (DFT) are used to map the potential energy surface (PES) of a reaction, identifying the structures of reactants, intermediates, transition states, and products. nih.govmdpi.com This allows for a comprehensive understanding of reaction kinetics and thermodynamics. mdpi.com

For aniline and its derivatives, computational studies have been instrumental in clarifying various reaction pathways. For instance, the mechanism of the reaction between aniline and methyl radicals has been theoretically investigated, showing that the reaction can proceed through either addition to the aromatic ring or hydrogen abstraction from the amino group. nih.gov Similarly, the atmospheric reaction of 4-methyl aniline with hydroxyl (OH) radicals has been studied, revealing that the primary products are formed via addition of the OH radical to the ring and abstraction of a hydrogen atom from the NH2 group. mdpi.com

The elucidation of a reaction mechanism for a this compound system would typically involve the following computational steps:

Geometry Optimization: The three-dimensional structures of all species involved in the reaction (reactants, intermediates, transition states, products) are optimized to find their lowest energy conformations using methods like DFT (e.g., M06-2X) with an appropriate basis set (e.g., 6-311++G(3df,2p)). nih.govmdpi.com

Transition State (TS) Search: The geometry of the transition state, which represents the highest energy point along the reaction coordinate, is located. This is a critical step, as the energy of the TS determines the activation energy of the reaction. scispace.com

Frequency Calculations: Vibrational frequencies are calculated to confirm that reactants and products are true minima on the PES (all real frequencies) and that a transition state is a first-order saddle point (one imaginary frequency). nih.gov

Energy Calculations: High-level single-point energy calculations (e.g., CCSD(T)) are often performed on the optimized geometries to obtain more accurate energy values and reaction barriers. nih.govmdpi.com

Rate Constant Calculation: Using theories like Transition State Theory (TST) or RRKM theory, the reaction rate constants can be calculated over a range of temperatures and pressures. mdpi.com

Studies on rhodium(III)-catalyzed reactions of aniline derivatives have shown that computational analysis can clarify complex catalytic cycles, including steps like C-H activation, insertion of reactants, and reductive elimination, with the insertion step often being rate-determining. researchgate.netnih.gov

| Reaction Step | Description | Calculated Activation Barrier (kcal/mol) |

|---|---|---|

| I | C-H Activation | ~15.0 |

| II | 2,1-Vinylsilane Insertion (Rate-Determining Step) | 22.0 |

| III | Deprotonation of NH Amide | Low Barrier |

| V | Reductive Elimination | ~18.0 |

Hirshfeld Surface Analysis and 2D Fingerprint Plots for Intermolecular Interactions

Hirshfeld surface analysis is a modern computational method used to visualize and quantify the various intermolecular interactions within a molecular crystal. scirp.orgomu.edu.trresearchgate.net By partitioning crystal space into regions where the electron distribution of a promolecule dominates that of the procrystal, it provides a unique surface for each molecule. nih.gov This technique is invaluable for understanding how molecules pack in the solid state and which forces govern the crystal structure. scirp.org

The Hirshfeld surface is often mapped with properties like dnorm, a normalized contact distance that highlights regions of significant intermolecular contact. mdpi.commdpi.com The dnorm surface displays a color spectrum:

Red spots indicate close contacts where the distance between interacting atoms is shorter than the sum of their van der Waals radii, often corresponding to hydrogen bonds or other strong interactions. nih.govmdpi.com

Blue regions represent contacts that are longer than the van der Waals radii sum. mdpi.com

White areas show contacts with distances approximately equal to the van der Waals sum. mdpi.com

Complementing the 3D Hirshfeld surface, 2D fingerprint plots provide a quantitative summary of all intermolecular contacts. nih.govmdpi.com These plots summarize the distribution of de (distance to the nearest nucleus external to the surface) versus di (distance to the nearest nucleus internal to the surface) for every point on the surface. The percentage contribution of different types of atomic contacts can be calculated, offering a clear picture of the relative importance of each interaction. mdpi.com

For a molecule like this compound, which contains N-H groups capable of hydrogen bonding and two phenyl rings that can participate in π-π stacking and C-H···π interactions, Hirshfeld analysis would be expected to reveal a complex network of interactions. Based on studies of similar aniline derivatives, the most significant contributions to crystal packing are typically from H···H, C···H/H···C, and N···H/H···N contacts. nih.gov

| Interaction Type | Description of Interaction | Percentage Contribution (%) |

|---|---|---|

| H···H | Van der Waals forces | 44.1 |

| C···H/H···C | C-H···π interactions and van der Waals | 29.4 |

| O···H/H···O* | Hydrogen bonding | 17.3 |

| C···C | π-π stacking interactions | <5 |

| N···H/H···N | Hydrogen bonding | <5 |

Note: The O···H/H···O interactions are specific to the derivative in the cited study nih.gov; for this compound, N···H/H···N interactions would be of primary interest for hydrogen bonding.

Advanced Applications of 3 3 Methylphenyl Aniline in Materials Science and Organic Synthesis

Role in Polymer and Organic Electronic Materials

3-(3-Methylphenyl)aniline, a substituted aromatic amine, serves as a critical building block in the synthesis of advanced functional materials. Its unique structure, featuring a biphenyl (B1667301) backbone with a methyl substituent, imparts desirable properties to polymers and organic electronic materials, influencing their solubility, processability, and electronic characteristics.

Monomer in Advanced Polymerization Reactions (e.g., polyanilines, polyimines)

This compound is a valuable monomer for creating substituted polyanilines (PANIs) and polyimines. Polyaniline is a well-known conducting polymer, and its properties can be tuned by modifying the aniline (B41778) monomer. rsc.orgnih.gov The polymerization of aniline derivatives is a key area of research, focusing on how substituents on the monomer affect the final polymer's characteristics. nih.govresearcher.life The synthesis of PANI is typically achieved through chemical or electrochemical oxidative polymerization. researchgate.netmdpi.comresearchgate.net

The presence of the 3-methylphenyl group on the aniline unit can significantly impact the properties of the resulting polymer. This substituent can increase the solubility of the polymer in common organic solvents, a common challenge with the parent polyaniline. nih.gov This improved solubility facilitates easier processing and film formation, which is crucial for device fabrication. rsc.org The methyl group can also influence the polymer's morphology and electronic properties due to steric and electronic effects. rsc.orgnih.gov Characterization techniques such as Fourier-transform infrared spectroscopy (FT-IR) and ultraviolet-visible (UV-vis) spectroscopy are used to confirm that the resulting polymers exist in the desired conductive emeraldine (B8112657) form. rsc.orgnih.gov

The general process for the chemical oxidative polymerization of aniline derivatives involves using an oxidizing agent like ammonium (B1175870) persulfate in an acidic medium. nih.govmdpi.com

Table 1: Impact of Substitution on Polyaniline Properties

| Property | Effect of 3-Methylphenyl Substituent | Rationale |

| Solubility | Generally Increased | The bulky, non-polar group disrupts inter-chain packing, allowing solvent molecules to penetrate more easily. nih.gov |

| Processability | Improved | Enhanced solubility allows for solution-based processing techniques like spin-coating to form thin films. rsc.org |

| Morphology | Altered (e.g., from granular to more defined structures) | The substituent influences the self-assembly and growth of the polymer chains during polymerization. nih.gov |

| Conductivity | Can be modified | The electronic nature and steric hindrance of the substituent affect the polymer's conjugation length and doping efficiency. |

Precursor for Organic Semiconductors and Organic Light-Emitting Diode (OLED) Materials, including Hole-Transporting Layers

The structural motif of this compound is a fundamental component in various organic semiconductor materials, particularly those used in Organic Light-Emitting Diodes (OLEDs). tcichemicals.com It is frequently incorporated into larger molecules designed to function as hole-transporting materials (HTMs). mdpi.com Hole-transporting layers (HTLs) are essential components in OLEDs and perovskite solar cells, facilitating the efficient movement of positive charge carriers (holes) from the anode to the emissive layer. nih.govnih.gov

A prominent example of an HTM containing this moiety is N,N'-diphenyl-N,N'-bis(3-methylphenyl)-1,1'-biphenyl-4,4'-diamine (TPD). iupac.org Triphenylamine (B166846) (TPA) derivatives are widely used in organic electronics due to their excellent hole mobility and thermal stability. nih.govnih.gov The incorporation of the 3-methylphenyl group can enhance the amorphous nature of the material, preventing crystallization in thin films, which is crucial for device longevity and performance. tcichemicals.com

These materials are designed to have a suitable Highest Occupied Molecular Orbital (HOMO) energy level to ensure efficient hole injection from the anode and transport to the subsequent layer in the device stack. mdpi.comresearchgate.net The synthesis of these complex molecules often involves cross-coupling reactions to link the this compound unit to other aromatic cores. frontiersin.org

Table 2: Key Properties of Hole-Transporting Materials Derived from this compound

| Property | Desired Characteristic for HTLs | Contribution of the this compound Moiety |

| Glass Transition Temperature (Tg) | High | The rigid biphenyl structure contributes to thermal stability. |

| Morphology | Amorphous / Stable Glassy State | The non-planar structure and methyl group help prevent crystallization, ensuring film uniformity. tcichemicals.com |

| Ionization Potential / HOMO Level | Aligned with Anode and Emissive Layer | The nitrogen lone pair and extended π-system of the triphenylamine core define the HOMO level. researchgate.net |

| Hole Mobility | High | The delocalized π-electron system allows for efficient charge hopping between molecules. mdpi.com |

Development of Electrochromic Devices

Polymers derived from this compound, specifically substituted polyanilines, are promising materials for electrochromic devices. nih.gov Electrochromism is the phenomenon where a material reversibly changes its color upon the application of an electrical potential. mdpi.com Conducting polymers like polyaniline and its derivatives are excellent candidates for these applications due to their distinct and reversible color changes between different oxidation states. mdpi.comscispace.com

Thin films of these polymers can be deposited on transparent conductive substrates, such as indium tin oxide (ITO) coated glass. scilit.combohrium.com When a voltage is applied, the polymer undergoes electrochemical oxidation or reduction, leading to a change in its electronic structure and, consequently, its light absorption properties. mdpi.com The specific colors and the switching speed can be tuned by modifying the chemical structure of the monomer. scispace.com For instance, the introduction of the 3-methylphenyl group can alter the conjugation length and the energy levels of the polymer, thereby changing the colors of its neutral and oxidized states compared to unsubstituted polyaniline. researchgate.net

Application in Functional Dyes and Pigments

This compound is a key intermediate in the synthesis of functional dyes, particularly azo dyes. wikipedia.org Azo dyes are a major class of synthetic colorants characterized by the presence of one or more azo groups (–N=N–). nih.gov They account for a significant portion of all dyes used in the textile and printing industries. nih.gov

The synthesis of an azo dye typically involves a two-step process: diazotization and coupling. nih.gov In this process, an aromatic primary amine (the diazo component) is converted into a diazonium salt. This salt then reacts with a coupling component, which is an electron-rich species like another aniline or a phenol (B47542) derivative, to form the azo compound. This compound can be used as either the diazo component or the coupling component.

When used as the diazo component, its amino group is converted to a diazonium salt, which can then be coupled with various aromatic compounds to produce a wide range of colors. The final color and properties of the dye are determined by the specific chemical structures of both the diazo and coupling components. nih.gov These dyes can be designed for specific applications, including textile dyeing, pigments, and even in biological staining. researchgate.netresearchgate.netnih.gov

Significance as a Synthetic Intermediate for Complex Organic Architectures

Beyond its direct use in polymers and dyes, this compound is a versatile building block for constructing more complex organic molecules. Its bifunctional nature, possessing a reactive amino group and multiple sites for C-H activation or coupling on its aromatic rings, makes it a valuable precursor in multi-step organic synthesis.

Building Block for Nitrogen-Containing Heterocyclic Compounds

This compound is an important starting material for the synthesis of nitrogen-containing heterocyclic compounds, such as quinolines and carbazoles. These structural motifs are prevalent in pharmaceuticals, natural products, and functional materials. rsc.org

Quinolines: Various synthetic methodologies, such as the Skraup, Doebner-von Miller, and Combes syntheses, utilize anilines as key reactants to construct the quinoline (B57606) core. iipseries.org In these reactions, the aniline nitrogen and two of its ortho and ipso carbons are incorporated into the new heterocyclic ring. researchgate.net For example, anilines can be reacted with α,β-unsaturated carbonyl compounds or their precursors to yield substituted quinolines. iipseries.org The use of this compound in these syntheses would lead to quinolines bearing a 3-methylphenyl substituent, allowing for the systematic modification of the final molecule's properties. organic-chemistry.orgnih.gov

Carbazoles: Carbazoles are another important class of nitrogen heterocycles that can be synthesized from biphenyl amine precursors. beilstein-archives.org this compound is, by its nature, a biphenyl amine. Intramolecular cyclization reactions, often catalyzed by transition metals like palladium or promoted by other means, can be used to form the central five-membered ring of the carbazole (B46965) system. nih.govnih.gov This involves forming a new carbon-nitrogen bond between the amine nitrogen and an ortho-carbon of the adjacent phenyl ring. Carbazoles are widely studied for their applications in organic electronics, including as host materials for OLEDs and as hole-transporting materials, due to their high thermal stability and excellent photophysical properties. rsc.org

Ligand and Pre-ligand in Transition Metal Catalysis

The utility of aniline and its derivatives as ligands or pre-ligands in transition metal catalysis is a cornerstone of modern organic synthesis. These compounds can coordinate to metal centers, such as palladium, rhodium, or iridium, through the nitrogen atom's lone pair of electrons. This coordination can modulate the metal's electronic properties and steric environment, thereby influencing the catalyst's activity, selectivity, and stability in various cross-coupling reactions.

Diarylamines, the class of compounds to which this compound belongs, are precursors to widely used ligand scaffolds like N-heterocyclic carbenes (NHCs) and phosphine-based ligands. For example, aniline derivatives are crucial starting materials for synthesizing bulky NHC ligands that provide extreme steric hindrance around a metal center. rutgers.edu This steric bulk is critical for promoting challenging catalytic reactions such as C-H activation and cross-coupling of unreactive partners. rutgers.edunih.gov

In reactions like the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling method for forming carbon-nitrogen bonds, diarylamines themselves can be products. The ligands employed in these reactions are often bulky phosphines or NHCs, which are themselves synthesized from aniline-derived precursors. rutgers.edu The development of versatile ligands is crucial for expanding the scope of these transformations to include a wide range of substrates and coupling partners under milder conditions. nih.gov While direct studies employing this compound as a primary ligand are not prominent, its structure is analogous to precursors used in the synthesis of more complex ligand systems designed for specific catalytic applications.

Utilization in Nonlinear Optical (NLO) Materials

Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to high-intensity light, a property essential for applications in telecommunications, optical data storage, and signal processing. nih.gov Organic molecules, particularly those with extensive π-conjugated systems and strong intramolecular charge transfer (ICT) characteristics, are a major focus of NLO materials research. nih.gov

The archetypal design for a second- or third-order NLO molecule involves connecting an electron-donating group and an electron-accepting group through a π-conjugated bridge. This "push-pull" electronic structure facilitates charge transfer upon excitation, leading to a large change in dipole moment and high molecular hyperpolarizability (β and γ), which are measures of NLO activity. nih.govnih.gov

Aniline and its derivatives often serve as the electron-donating component in these structures due to the nitrogen atom's lone pair. While this compound is a π-conjugated system, its symmetrical structure lacks the strong intrinsic dipole moment and donor-acceptor character typically required for significant second-order NLO effects. However, it can serve as a core scaffold that can be functionalized with strong electron-withdrawing groups (like nitro or cyano groups) and additional donor groups to create a molecule with potent NLO properties. Theoretical studies using Density Functional Theory (DFT) are often employed to predict the NLO response of newly designed molecules, guiding synthetic efforts toward materials with enhanced performance. nih.govnih.gov Research has shown that increasing conjugation length and modifying molecules with strong electron-withdrawing groups can significantly enhance third-order NLO responses. nih.gov

Supramolecular Assembly and Host-Guest Chemistry Involving this compound Scaffolds

Supramolecular chemistry involves the study of chemical systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonding, van der Waals forces, and π-π stacking. wikipedia.org Host-guest chemistry, a central concept in this field, focuses on the creation of larger "host" molecules that can encapsulate smaller "guest" molecules or ions with high specificity. wikipedia.orgnih.gov

Diarylamine frameworks, such as that of this compound, can be incorporated into larger molecular architectures designed for molecular recognition and self-assembly. The shape, size, and electronic properties of the diarylamine can influence its ability to act as a guest within a host cavity. Recent research has explored the design of asymmetric diarylamine guests for host-guest systems that exhibit stimuli-responsive room-temperature phosphorescence (RTP). rsc.orgrsc.org In such systems, the diarylamine guest is doped into a host matrix, and the energy transfer between the host and guest is key to the observed phosphorescent properties. rsc.orgrsc.org

Future Research Directions and Emerging Trends in 3 3 Methylphenyl Aniline Chemistry

Development of Enantioselective Syntheses of Chiral 3-(3-Methylphenyl)aniline Derivatives

The synthesis of chiral amines is a focal point in medicinal and materials chemistry. While direct enantioselective methods for this compound derivatives are still emerging, future research is anticipated to adapt existing strategies for asymmetric amine synthesis. One promising avenue is the transition metal-catalyzed asymmetric hydrogenation of prostereogenic enamines or imines derived from this compound precursors. Chiral iridium or rhodium complexes with specialized phosphine (B1218219) ligands have shown remarkable success in the enantioselective synthesis of a wide array of chiral amines and could be applied here.

Another key area of development is the use of organocatalysis. Chiral phosphoric acids, for instance, have been successfully employed in the regio- and enantioselective Friedel-Crafts alkylation of aniline (B41778) derivatives, offering a pathway to enantioenriched triarylmethanes. This methodology could be extended to produce chiral derivatives of this compound. Furthermore, biocatalysis presents a green and highly selective alternative. Engineered enzymes, such as transaminases or P450 monooxygenases, could be designed to stereoselectively introduce functional groups or construct the chiral centers in derivatives of this compound. The development of enantiospecific coupling reactions, such as those involving alkylboronic esters and aryl hydrazines, also presents a transition-metal-free approach to synthesizing chiral anilines with high enantiospecificity.

| Synthetic Strategy | Potential Catalyst/Reagent | Anticipated Chiral Product |

| Asymmetric Hydrogenation | Chiral Iridium/Rhodium Complexes | Chiral saturated derivatives |

| Organocatalytic Alkylation | Chiral Phosphoric Acids | Enantioenriched triarylmethane derivatives |

| Biocatalysis | Engineered Transaminases/P450s | Stereoisomerically pure functionalized derivatives |

| Enantiospecific Coupling | Alkylboronic Esters/Aryl Hydrazines | Chiral anilines with benzylic stereocenters |

Exploration of this compound in Organocatalysis and Biocatalysis

The inherent chemical properties of this compound make it an intriguing candidate for applications in both organocatalysis and biocatalysis. As a secondary amine, it can potentially serve as a precursor to novel organocatalysts. For example, its derivatives could be used to synthesize chiral Brønsted acids or bases, which are instrumental in a variety of asymmetric transformations. The asymmetric three-component Povarov reaction, which utilizes chiral phosphoric acids to construct complex heterocyclic scaffolds, is one such area where derivatives of this compound could find use.

In the realm of biocatalysis, enzymes could be employed to modify this compound or use it as a substrate for generating valuable products. For instance, nitroreductases have been utilized in the biocatalytic reduction of aromatic nitro compounds to produce anilines under mild, aqueous conditions, offering a sustainable alternative to traditional metal-catalyzed hydrogenations. This approach could be relevant for the synthesis of this compound itself or its derivatives. Moreover, enzymes like aniline oxygenase, which exhibit broad substrate specificity, could potentially be used for the microbial degradation or transformation of substituted anilines like this compound, opening avenues for bioremediation or the production of novel metabolites.

Integration into Advanced Nanomaterials and Hybrid Systems